3-bromo-N'-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-bromo-N’-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide typically involves the reaction of 3,4-dihydro-2H-pyrrole with 3-bromobenzohydrazide under specific conditions. The reaction conditions, including temperature, solvent, and catalysts, can vary depending on the desired yield and purity
Chemical Reactions Analysis
3-bromo-N’-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-bromo-N’-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: Its use in industrial applications is limited due to its specialized nature.
Mechanism of Action
The mechanism of action of 3-bromo-N’-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and research context .
Comparison with Similar Compounds
Similar compounds to 3-bromo-N’-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide include:
3-bromo-N’-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide: This compound shares a similar structure but may have different substituents or functional groups.
Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl): This compound has a similar pyrrole ring but differs in its overall structure and properties.
2H-Pyran, 3,4-dihydro: Another compound with a similar ring structure but different functional groups and applications.
The uniqueness of 3-bromo-N’-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H12BrN3O |
---|---|
Molecular Weight |
282.14 g/mol |
IUPAC Name |
3-bromo-N'-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide |
InChI |
InChI=1S/C11H12BrN3O/c12-9-4-1-3-8(7-9)11(16)15-14-10-5-2-6-13-10/h1,3-4,7H,2,5-6H2,(H,13,14)(H,15,16) |
InChI Key |
AQGONJDPZDVWSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)NNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.